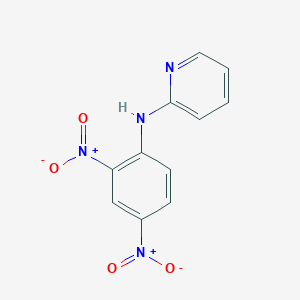

N-(2,4-dinitrophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O4/c16-14(17)8-4-5-9(10(7-8)15(18)19)13-11-3-1-2-6-12-11/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJCHEFTTVHORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385400 | |

| Record name | 2-(2,4-DINITROPHENYL)AMINOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807387 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34949-43-4 | |

| Record name | N-(2,4-Dinitrophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34949-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-DINITROPHENYL)AMINOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Dinitrophenyl)aminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for N 2,4 Dinitrophenyl Pyridin 2 Amine

Established Synthetic Pathways for N-(2,4-dinitrophenyl)pyridin-2-amine

The formation of the C-N bond between the pyridine (B92270) and dinitrophenyl moieties is the cornerstone of synthesizing this compound. Traditional methods have proven effective and are widely documented in chemical literature.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is the most common and direct method for synthesizing this compound. This reaction involves the attack of the nucleophilic amino group of 2-aminopyridine (B139424) on an electron-deficient aromatic ring, typically a 2,4-dinitro-substituted benzene (B151609) ring bearing a good leaving group.

The general mechanism proceeds via a two-step addition-elimination process. The amino group of 2-aminopyridine adds to the carbon atom bearing the leaving group on the dinitrophenyl ring. This forms a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. The presence of the two nitro groups in the ortho and para positions is crucial as they effectively delocalize the negative charge, thereby stabilizing the intermediate and facilitating the reaction. In the subsequent step, the leaving group is eliminated, and the aromaticity of the dinitrophenyl ring is restored, yielding the final product.

The most frequently used starting material is 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). The fluoro-substituted compound, often referred to as Sanger's reagent, is particularly reactive towards nucleophilic attack. wikipedia.orgsigmaaldrich.com The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | 1-Chloro-2,4-dinitrobenzene | Ethanol (B145695) | Reflux, 30 min | Not specified | enamine.net |

| 2-Aminopyridine | 1-Fluoro-2,4-dinitrobenzene | Not specified | Not specified | Not specified | wikipedia.org |

Table 1: Examples of Nucleophilic Aromatic Substitution for Analogous Amines. Data for the specific synthesis of this compound is not explicitly detailed in the provided search results, hence analogous reactions are presented.

Coupling Reactions in this compound Synthesis

While less common for this specific compound, palladium- or copper-catalyzed cross-coupling reactions represent a powerful alternative for the formation of C-N bonds. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a metal catalyst, a ligand, and a base.

For the synthesis of this compound, this would involve the reaction of 2-aminopyridine with a 1-halo-2,4-dinitrobenzene derivative. Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N coupling reaction that has been widely applied to the synthesis of various arylamines. Copper-catalyzed Ullmann condensation is another established method for such transformations.

These catalytic methods can offer advantages in terms of milder reaction conditions and broader substrate scope compared to traditional SNAr reactions, especially for less activated aryl halides. However, the high reactivity of 1-halo-2,4-dinitrobenzenes in SNAr reactions often makes the use of a catalyst unnecessary for this particular transformation.

Novel Approaches and Advancements in this compound Synthesis

Recent research in organic synthesis has focused on developing more efficient, sustainable, and environmentally friendly methods. These principles are also being applied to the synthesis of heterocyclic compounds like this compound.

Catalytic Strategies in this compound Formation

Modern catalytic systems offer enhanced efficiency and selectivity. For the synthesis of related N-aryl aminopyridine derivatives, various palladium and copper catalysts have been explored. For instance, the use of specific ligands can significantly improve the efficacy of palladium catalysts in Buchwald-Hartwig aminations.

While specific catalytic data for the direct synthesis of this compound is scarce in the provided results, the synthesis of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives has been reported using 10% Pd/C, demonstrating the applicability of palladium catalysis in related systems. researchgate.net The Zincke reaction, which involves the formation of a pyridinium (B92312) salt from pyridine and 2,4-dinitro-chlorobenzene, is a classic named reaction that proceeds through an intermediate that is structurally related to the target molecule. wikipedia.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/C (10%) | Not specified | Not specified | 1,4-Dioxane | Not specified | Not specified | researchgate.net |

Table 2: Example of a Catalytic System Used for a Related Diaryl Amino Pyridine Synthesis. Specific data for this compound is not available in the search results.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be achieved through several approaches.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of various pyridine and pyrimidine (B1678525) derivatives has been successfully demonstrated using microwave irradiation, suggesting its potential applicability for the synthesis of the target compound. mdpi.comunipd.it

The use of environmentally benign solvents, or even solvent-free conditions, is another key aspect of green chemistry. While many traditional SNAr reactions are carried out in organic solvents like ethanol or DMSO, exploring water as a solvent or performing the reaction under neat conditions could significantly improve the environmental footprint of the synthesis.

Optimization of Synthetic Conditions for this compound Production

The optimization of synthetic conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and waste. Key parameters that can be optimized for the synthesis of this compound include:

Choice of Leaving Group: The reactivity of the halo-dinitrobenzene substrate is highly dependent on the leaving group, with the general order being F > Cl > Br > I for SNAr reactions.

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions.

Base: The presence and nature of a base can be important for neutralizing the acid byproduct and promoting the reaction.

Temperature: Reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

Catalyst and Ligand (for coupling reactions): In catalytic systems, the choice of the metal catalyst, its oxidation state, and the coordinating ligand are paramount for achieving high efficiency and selectivity.

A study on the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine (B6355638) in reverse micelles demonstrated that the reaction medium significantly affects the reaction kinetics. umich.edu Such studies on reaction kinetics and mechanism can provide valuable insights for optimizing the synthesis of this compound.

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Leaving Group | F vs. Cl | Fluorine is generally a better leaving group in SNAr. | wikipedia.org |

| Solvent | Ethanol | Common solvent for SNAr with amines. | enamine.net |

| Catalyst | Pd/C | Effective for C-N coupling in related systems. | researchgate.net |

| Energy Source | Microwave | Can lead to shorter reaction times and higher yields. | mdpi.comunipd.it |

Table 3: Key Parameters for Optimization in the Synthesis of this compound and Related Compounds.

Reaction Parameter Influence on Yield and Purity

The synthesis of this compound is typically accomplished by the reaction of 2-aminopyridine with 1-fluoro-2,4-dinitrobenzene (DNFB), often referred to as Sanger's reagent. wikipedia.orgmasterorganicchemistry.comgbiosciences.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 2-aminopyridine attacks the electron-deficient phenyl ring of DNFB, leading to the displacement of the fluoride (B91410) leaving group. masterorganicchemistry.comwikipedia.org The yield and purity of the final product are highly dependent on several key reaction parameters.

Reactant Stoichiometry: The molar ratio of 2-aminopyridine to 1-fluoro-2,4-dinitrobenzene is a critical factor. While a 1:1 stoichiometric ratio is the theoretical ideal, in practice, a slight excess of one reactant may be used to drive the reaction to completion. However, a large excess of either reactant can complicate the purification process and lead to the formation of side products.

Solvent Effects: The choice of solvent plays a pivotal role in the reaction rate and outcome. Aprotic solvents are generally preferred for this type of nucleophilic aromatic substitution. psu.edu The kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine, a similar amine, have been studied in a variety of aprotic solvents, including toluene, benzene, dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile. psu.edu The solvent's polarity and its ability to solvate the transition state can significantly influence the reaction rate. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction by stabilizing the charged Meisenheimer intermediate that is formed during the substitution process. wikipedia.org

Temperature: The reaction temperature directly impacts the rate of reaction. Generally, higher temperatures lead to faster reaction times. However, excessive heat can also promote the formation of undesirable by-products. For example, in the reaction of Sanger's reagent with p-phenylenediamine, different products were observed at room temperature versus in hot ethanol, indicating the sensitivity of the reaction outcome to thermal conditions. researchgate.net Therefore, an optimal temperature must be determined to ensure a reasonable reaction rate while minimizing impurity formation.

Base Catalysis: The presence of a base is often necessary to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or diisopropylethylamine, or inorganic bases like sodium carbonate or potassium carbonate. The choice and concentration of the base can affect the reaction rate and the potential for side reactions. Studies on similar SNAr reactions have shown that the reaction can be subject to base catalysis, where the rate increases with the concentration of the base. psu.edu

The following table summarizes the influence of various reaction parameters on the synthesis of this compound, based on general principles of SNAr reactions.

| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Increase | May Decrease | Stabilizes the charged Meisenheimer intermediate, accelerating the reaction. May also promote side reactions if not controlled. |

| Non-polar Aprotic (e.g., Toluene) | Decrease | May Increase | Slower reaction rate may lead to cleaner reaction profiles with fewer side products. | |

| Temperature | Elevated | Increase (to a point) | Decrease | Increases reaction rate, but may lead to thermal decomposition or side reactions at excessively high temperatures. researchgate.net |

| Room Temperature | Decrease | Increase | Slower reaction rate often results in higher selectivity and fewer by-products. | |

| Base | Presence of a scavenger base | Increase | Increase | Neutralizes the acidic byproduct (HF), preventing protonation of the amine nucleophile and driving the reaction forward. |

| Strong, non-nucleophilic base | Increase | May Decrease | Efficiently scavenges acid, but may promote elimination or other side reactions if not chosen carefully. | |

| Reactant Ratio | Slight excess of 2-aminopyridine | Increase | Decrease | Can help to ensure complete consumption of the more expensive dinitrophenylating agent, but complicates purification. |

| Equimolar | Optimal | Optimal | Generally provides the best balance between conversion and ease of purification. |

Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Heat Management: Nucleophilic aromatic substitution reactions are often exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent a runaway reaction and the formation of impurities. The choice of reactor, the efficiency of the cooling system, and the rate of reagent addition become critical parameters to control the reaction temperature within the optimal range.

Reagent Addition Strategy: On a laboratory scale, reagents are often mixed together at once. However, for a large-scale process, a controlled addition of one reactant to the other is often employed. This allows for better temperature control and can help to minimize the formation of side products that may arise from high instantaneous concentrations of a particular reactant. For the synthesis of this compound, the slow addition of 1-fluoro-2,4-dinitrobenzene to a solution of 2-aminopyridine and a base is a common strategy.

Work-up and Purification: The isolation and purification of the final product on a large scale can be challenging. The choice of work-up procedure, including quenching, extraction, and washing steps, must be optimized to be efficient and scalable. Crystallization is a common method for purifying solid organic compounds. The selection of an appropriate crystallization solvent or solvent system is critical to obtain the desired product in high purity and with a good recovery rate. The filtration and drying of the final product also require specialized equipment and procedures at an industrial scale.

Safety Considerations: 1-Fluoro-2,4-dinitrobenzene is a toxic and sensitizing agent. sigmaaldrich.com Handling large quantities of this reagent requires stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls such as fume hoods or closed-system reactors. The potential for runaway reactions and the handling of flammable solvents also need to be carefully assessed and mitigated through proper process design and safety procedures.

The following table outlines key considerations for the scale-up of this compound synthesis.

| Parameter | Laboratory Scale | Scale-Up Consideration | Rationale |

| Heat Transfer | Simple heating/cooling bath | Jacketed reactor with efficient heat exchange fluid and control system | To effectively manage the exothermicity of the reaction and maintain a consistent temperature profile. |

| Mixing | Magnetic or overhead stirrer | Baffled reactor with a robust mechanical agitator (e.g., turbine, anchor) | To ensure homogeneity, prevent localized concentration gradients, and facilitate efficient heat transfer. |

| Reagent Addition | All at once or rapid addition | Slow, controlled addition via a dosing pump | To control the reaction rate, manage heat generation, and minimize side product formation. |

| Work-up | Separatory funnel extractions | Large-scale liquid-liquid extraction units or reactor-based washing | To handle large volumes efficiently and safely. |

| Purification | Recrystallization from flasks | Large crystallizers with controlled cooling profiles | To achieve consistent crystal size distribution and high purity on a large scale. |

| Safety | Fume hood | Closed-system reactors, dedicated handling procedures, and robust emergency plans | To minimize operator exposure to hazardous materials and control process hazards. sigmaaldrich.com |

Chemical Reactivity and Transformation Mechanisms of N 2,4 Dinitrophenyl Pyridin 2 Amine

Mechanistic Investigations of Nucleophilic Attack on N-(2,4-dinitrophenyl)pyridin-2-amine

Nucleophilic attack is a predominant reaction pathway for this compound and related structures. The presence of two nitro groups on the phenyl ring significantly withdraws electron density, making several sites within the molecule susceptible to nucleophilic assault.

Reactivity at the Pyridine (B92270) Nitrogen

While the pyridine nitrogen possesses a lone pair of electrons, its basicity and nucleophilicity are considerably diminished due to the electron-withdrawing effect of the attached dinitrophenylamino group. However, under certain conditions, it can still serve as a site for electrophilic attack or protonation. Studies on related N-arylpyridinium salts show that the pyridine nitrogen can be a target for nucleophiles, leading to ring-opening reactions, a process known as the Zincke reaction. For instance, the reaction of N-(2,4-dinitrophenyl)pyridinium chloride with amines leads to the cleavage of the pyridine ring. acs.org

Reactivity at the Amine Nitrogen

The secondary amine nitrogen in this compound is generally not a primary site for direct nucleophilic attack due to its own nucleophilic character. However, its reactivity is pivotal in reactions involving the dinitrophenyl moiety. The nucleophilicity of this amine is influenced by the electronic effects of both the pyridine and dinitrophenyl rings. In reactions of analogous N-(2,4-dinitrophenyl)amino acids, the deprotonated amino group can act as an internal nucleophile, attacking the electrophilic centers of the dinitrophenyl ring, leading to cyclization reactions. nih.gov

Reactivity at the Dinitrophenyl Moiety

The dinitrophenyl group is the most significant site for nucleophilic aromatic substitution (SNAAr) reactions. The strong electron-withdrawing nature of the two nitro groups makes the ipso-carbon (the carbon attached to the amine) and the carbons ortho and para to the nitro groups highly electrophilic and susceptible to attack by nucleophiles.

Research on the reactions of 2,4-dinitrochlorobenzene with various amines demonstrates the facility of nucleophilic aromatic substitution. researchgate.net In the case of this compound, a sufficiently strong nucleophile can displace the pyridin-2-amine group. The mechanism typically proceeds through a two-step addition-elimination pathway involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Studies on similar systems, such as the reaction of bis(2,4-dinitrophenyl)phosphate with the benzohydroxamate anion, show that nucleophilic attack can occur on the aromatic carbon, leading to the formation of an intermediate that can subsequently decompose. nih.gov The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution has also been shown to involve the formation of addition intermediates. nih.gov

Electrophilic Substitution Reactions Involving this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally difficult. The pyridine ring itself is inherently less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. youtube.com This deactivation is further intensified by the strongly electron-withdrawing 2,4-dinitrophenylamino substituent.

Computational studies on the nitration of pyridine derivatives indicate that such reactions require vigorous conditions and often result in low yields. rsc.orgresearchgate.net The presence of the dinitrophenyl group would be expected to further deactivate the pyridine ring towards electrophilic attack, making substitution reactions highly unfavorable. Any potential electrophilic attack would likely be directed to the 3- or 5-positions of the pyridine ring, which are the least deactivated positions. youtube.com

Redox Chemistry of this compound

The redox chemistry of this compound is dominated by the reduction of the two nitro groups. The triarylamine core can also participate in redox reactions, as seen in related compounds like tris[4-(pyridin-4-yl)phenyl]amine, which can undergo one-electron oxidation to form a stable radical cation. researchgate.net

Reduction Pathways of Nitro Groups

The reduction of aromatic nitro compounds is a well-established and significant transformation in organic chemistry. wikipedia.orgresearchgate.net The nitro groups of the dinitrophenyl moiety can be reduced to a variety of functional groups, including nitroso, hydroxylamino, and amino groups, depending on the reducing agent and reaction conditions. nih.gov

Commonly employed methods for the reduction of nitroarenes to anilines include catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney nickel), metal-acid systems (e.g., Fe/HCl, Sn/HCl), and other reagents like sodium hydrosulfite or samarium iodide. wikipedia.orggoogle.comorganic-chemistry.org

The reduction can proceed in a stepwise manner. A six-electron reduction leads directly to the amine. nih.gov However, partial reduction can yield intermediate species. For example, reduction under milder conditions can lead to the formation of N-hydroxylamines. wikipedia.org In some instances, intermolecular redox processes can occur, as observed in the reaction of N-(2,4-dinitrophenyl)-sarcosine ethyl ester with bases, which led to the formation of azoxy compounds. rsc.org The photochemical degradation of N-2,4-dinitrophenylamino acids can also result in the formation of a nitroso derivative. rsc.org

The selective reduction of one nitro group in the presence of the other is a potential challenge and would depend on the specific reagents and conditions employed. The introduction of an electron-donating amino group after the reduction of the first nitro group may hinder the further reduction of the second nitro group. nih.gov

Interactive Data Table: Reduction Methods for Aromatic Nitro Compounds

| Reducing Agent/System | Product(s) | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni) | Amines | wikipedia.org |

| Iron in acidic media | Amines | wikipedia.org |

| Tin(II) chloride | Amines | wikipedia.org |

| Sodium hydrosulfite | Amines | wikipedia.org |

| Samarium diiodide | Amines | organic-chemistry.org |

| Zinc in aqueous ammonium (B1175870) chloride | Hydroxylamines | wikipedia.org |

| Diborane | Hydroxylamines | wikipedia.org |

| Metal hydrides (e.g., LiAlH₄) | Azo compounds | wikipedia.org |

| Thionyl chloride (with N-(2,4-dinitrophenyl)-sarcosine ethyl ester) | Chloroquinoxaline-dione | rsc.org |

Oxidation of the Pyridine Ring System

The oxidation of the pyridine ring in this compound is a challenging transformation due to the electronic properties of the molecule. The pyridine ring is inherently electron-deficient, and this character is further amplified by the strongly electron-withdrawing 2,4-dinitrophenyl substituent attached to the 2-amino group. This deactivation makes the pyridine nitrogen less susceptible to electrophilic attack, a common initial step in many oxidation reactions.

Generally, the oxidation of pyridines can lead to the formation of pyridine N-oxides. However, the presence of the amino linkage and the dinitrophenyl group significantly influences this process. The nitrogen of the amino group could also be a site for oxidation, leading to a complex mixture of products. Selective N-oxidation of the pyridine ring in the presence of other amine functionalities is a known synthetic challenge. nih.gov Methods employing in situ protonation strategies to deactivate more reactive aliphatic amines have been developed for the selective N-oxidation of pyridines, but their applicability to a deactivated system like this compound would require specific investigation. nih.gov

The direct oxidation of the pyridine ring carbons is also a possibility, though it typically requires harsh reaction conditions. The electron-poor nature of the pyridine ring in this compound would make it resistant to oxidative degradation. Studies on the oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms are common, but the reverse process is thermodynamically unfavorable. researchgate.net

It is important to consider that under certain conditions, reactions involving the dinitrophenyl group might occur preferentially. For instance, nucleophilic aromatic substitution on the dinitrophenyl ring is a well-established reaction pathway.

Photochemical Transformations of this compound

The photochemical behavior of this compound is expected to be rich and complex, owing to the presence of multiple chromophores and photoactive functional groups. The dinitrophenyl moiety, in particular, is known to participate in various photochemical reactions.

Photo-induced Electron Transfer Mechanisms

Photo-induced electron transfer (PET) is a plausible transformation for this compound upon irradiation with light of a suitable wavelength. The 2,4-dinitrophenyl group is a well-known electron acceptor, while the pyridin-2-amine portion can act as an electron donor.

Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), likely localized on the pyridin-2-amine moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the electron-deficient dinitrophenyl ring. This process would generate a charge-separated species, or a radical ion pair.

The efficiency of such a PET process would depend on the energy levels of the donor and acceptor components and the solvent polarity. The formation of donor-acceptor pyridinium salts has been shown to facilitate PET-driven reactions, suggesting that the inherent structure of this compound is conducive to such mechanisms. nih.gov The study of related systems, such as polypyridyl molecular assemblies with covalently linked donor and acceptor units, provides a framework for understanding the potential for rapid and efficient intramolecular electron transfer in this molecule. nih.gov

The fate of the resulting radical ion pair can vary. It could undergo back electron transfer to regenerate the ground state, or it could initiate subsequent chemical reactions, leading to the formation of new products.

Derivatization and Structural Modification of N 2,4 Dinitrophenyl Pyridin 2 Amine

Functionalization at the Pyridine (B92270) Moiety

The pyridine ring in N-(2,4-dinitrophenyl)pyridin-2-amine is an electron-deficient heterocycle, which influences its reactivity towards various reagents.

The nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts. This reaction typically involves the use of alkyl halides. The quaternization of the pyridine nitrogen further increases the electron-deficient nature of the ring, which can be useful for subsequent reactions. While direct alkylation of this compound is not extensively documented, the general principles of amine alkylation suggest that the reaction would proceed at the pyridine nitrogen, as the exocyclic amine is significantly less nucleophilic due to the electron-withdrawing effects of the dinitrophenyl group. wikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net

Acylation of the pyridine ring is generally challenging due to its electron-deficient character. nih.gov Friedel-Crafts acylation is typically not feasible. However, acylation can be achieved through radical-based methods or by first metalating the pyridine ring followed by reaction with an acylating agent. nih.gov For instance, lithiation of a substituted pyridine followed by treatment with an acyl chloride can introduce an acyl group onto the ring. nih.gov Another approach involves the use of acyl radicals, which can add to the protonated pyridine ring. nih.gov

A summary of potential reagents for these transformations is presented in the table below.

| Reaction Type | Reagent Class | Specific Examples | Expected Product |

| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | N-alkyl-N-(2,4-dinitrophenyl)pyridin-2-aminium halide |

| Acylation | Acyl Halides (after lithiation) | Acetyl chloride, Benzoyl chloride | Acetyl/Benzoyl substituted this compound |

| Acylation | Radical Precursors | Aldehydes (with an oxidant) | Acyl-substituted this compound |

The introduction of halogen atoms onto the pyridine ring can significantly alter the electronic properties of the molecule. Direct electrophilic halogenation of pyridine is difficult due to its deactivation by the nitrogen atom. However, halogenation can be achieved under harsh conditions or by using alternative strategies. One such strategy involves the temporary transformation of the pyridine into a more reactive intermediate, such as a Zincke imine. This intermediate can then undergo highly regioselective halogenation. chemrxiv.org For this compound, this would likely lead to halogenation at the 3- and 5-positions of the pyridine ring.

Nitration of the pyridine ring is also a challenging transformation due to the ring's electron-deficient nature and the strongly acidic conditions required for nitration, which would protonate the pyridine nitrogen, further deactivating the ring. rsc.orgmasterorganicchemistry.com However, nitration of substituted pyridines has been achieved, often resulting in substitution at the 3- or 5-position. rsc.org For this compound, the presence of the amino and dinitrophenyl groups would further influence the position of nitration.

The table below summarizes potential halogenation and nitration approaches.

| Reaction Type | Reagent/Method | Potential Product |

| Halogenation | N-Halosuccinimides (via Zincke imine) | 3-Halo-N-(2,4-dinitrophenyl)pyridin-2-amine |

| Nitration | Mixed acid (HNO₃/H₂SO₄) | 3-Nitro-N-(2,4-dinitrophenyl)pyridin-2-amine |

Functionalization at the Amine Linkage

The secondary amine bridge in this compound is a key site for structural modification, allowing for the introduction of various substituents and the formation of new functional groups.

The hydrogen atom on the amine nitrogen can be replaced with alkyl or acyl groups. N-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base. wikipedia.orgresearchgate.net This reaction introduces an alkyl group onto the amine nitrogen, forming a tertiary amine. N-acylation can be readily accomplished using acyl chlorides or anhydrides, leading to the formation of an amide functionality at the amine linkage. youtube.comsemanticscholar.orgchemguide.co.uk These reactions provide a straightforward way to introduce a wide variety of functional groups.

The secondary amine provides a reactive site for the formation of amide and urea (B33335) derivatives. Amide derivatives can be synthesized by reacting this compound with carboxylic acids in the presence of a coupling agent, or more directly with acyl chlorides or anhydrides. nih.govluxembourg-bio.comresearchgate.netresearchgate.net

Urea derivatives can be prepared by reacting the parent amine with isocyanates. asianpubs.orgorganic-chemistry.orgnih.govgoogle.com This reaction is generally high-yielding and provides access to a wide range of substituted ureas. The synthesis of N,N'-di(2,4-dinitrophenyl)urea has been reported, indicating the feasibility of such transformations. nih.gov Another approach involves the use of phosgene (B1210022) or its substitutes, like triphosgene (B27547) or carbonyldiimidazole (CDI), to first form a reactive intermediate which then reacts with another amine. nih.gov

A summary of synthetic routes to amide and urea derivatives is provided below.

| Derivative | Reagent Class | Specific Examples |

| Amide | Acyl Halides | Acetyl chloride, Benzoyl chloride |

| Amide | Carboxylic Acids | Acetic acid, Benzoic acid (with a coupling agent like DCC or EDC) |

| Urea | Isocyanates | Phenyl isocyanate, Methyl isocyanate |

| Urea | Phosgene Equivalents | Triphosgene, Carbonyldiimidazole (CDI) |

Modification of the Dinitrophenyl Group

The dinitrophenyl moiety is characterized by the presence of two electron-withdrawing nitro groups, which make the aromatic ring susceptible to nucleophilic attack and also allow for the chemical reduction of the nitro groups themselves.

Nucleophilic aromatic substitution (SNAr) can occur on the dinitrophenyl ring, where a nucleophile replaces one of the nitro groups or a halogen atom if present. nih.govnih.govyoutube.comyoutube.com The strong electron-withdrawing nature of the two nitro groups activates the ring towards such substitutions. Common nucleophiles for this reaction include amines, alkoxides, and thiolates.

The nitro groups can be reduced to amino groups using various reducing agents. commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgscispace.com Common reagents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), and other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄). commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgscispace.comoup.com The partial reduction of one nitro group is also possible under specific conditions, leading to the formation of nitro-amino derivatives. oup.com The resulting amino groups can then be further functionalized, for example, through diazotization followed by Sandmeyer reactions, opening up a wide array of synthetic possibilities.

The following table outlines potential modifications to the dinitrophenyl group.

| Reaction Type | Reagent/Method | Potential Product |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Substitution of a nitro group with an amino or alkoxy group |

| Nitro Group Reduction (Complete) | Sn/HCl, H₂/Pd-C | N-(2,4-diaminophenyl)pyridin-2-amine |

| Nitro Group Reduction (Partial) | Na₂S₂O₄ | N-(2-amino-4-nitrophenyl)pyridin-2-amine or N-(4-amino-2-nitrophenyl)pyridin-2-amine |

Reduction of Nitro Groups to Amino Groups

The reduction of the nitro groups on the phenyl ring of this compound is a fundamental transformation that converts the electron-withdrawing nitro functionalities into electron-donating amino groups. This significantly alters the chemical nature of the molecule, providing sites for further functionalization. The reduction can be controlled to yield either the mono-amino or di-amino products.

Selective reduction of one nitro group in dinitroaryl compounds is a well-established strategy in organic synthesis. jsynthchem.comnih.govnih.gov The choice of reducing agent and reaction conditions determines the outcome. For dinitroanilines, preference is often given to the reduction of the nitro group ortho to the amino group. nih.govnih.gov However, in the case of this compound, the electronic influence of the pyridin-2-amino group and steric factors will dictate the regioselectivity.

Common reagents for the selective reduction of one nitro group include sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS) in aqueous or alcoholic solutions. jsynthchem.comnih.govnih.gov These reagents are known for their mildness and selectivity in polynitro compounds. For instance, the reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) can be achieved with high yield using sodium sulfide or hydrosulfide under controlled pH conditions. orgsyn.orggoogle.com It is anticipated that similar conditions would lead to the selective reduction of the nitro group at either the C-2 or C-4 position of the phenyl ring in this compound. The formation of N-(4-amino-2-nitrophenyl)pyridin-2-amine might be favored due to the lower steric hindrance at the C-4 position.

Complete reduction of both nitro groups to form N-(2,4-diaminophenyl)pyridin-2-amine requires more potent reducing systems. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of a hydrogen source like hydrogen gas (H₂) or hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a common and effective method. nih.gov Another approach involves the use of metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl). More modern methods might employ reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.comnih.gov For example, the catalytic reduction of 2,4-dinitrophenylhydrazine (B122626) to 2,4-diaminophenylhydrazine has been successfully demonstrated using palladium nanoparticles supported on cuttlebone with sodium borohydride as the reductant. nih.gov

Table 1: Prospective Reduction Reactions of this compound

| Starting Material | Product(s) | Reagents and Conditions | Expected Outcome | Reference (Analogous Reactions) |

|---|---|---|---|---|

| This compound | N-(2-amino-4-nitrophenyl)pyridin-2-amine or N-(4-amino-2-nitrophenyl)pyridin-2-amine | Na₂S or NaHS, H₂O/EtOH, heat | Selective mono-reduction of one nitro group. | orgsyn.org, nih.gov |

| This compound | N-(2,4-diaminophenyl)pyridin-2-amine | H₂, Pd/C, EtOH or Fe/HCl, heat or SnCl₂/HCl | Complete reduction of both nitro groups. | nih.gov, nih.gov |

| N-(2-amino-4-nitrophenyl)pyridin-2-amine | N-(2,4-diaminophenyl)pyridin-2-amine | H₂, Pd/C, EtOH | Reduction of the remaining nitro group. | nih.gov |

| N-(4-amino-2-nitrophenyl)pyridin-2-amine | N-(2,4-diaminophenyl)pyridin-2-amine | H₂, Pd/C, EtOH | Reduction of the remaining nitro group. | nih.gov |

Further Substitution on the Phenyl Ring

Further substitution on the dinitrophenyl ring of this compound is challenging due to the strong deactivating effect of the two electron-withdrawing nitro groups. These groups significantly reduce the electron density of the aromatic ring, making it resistant to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation.

Electrophilic aromatic substitution reactions typically require electron-rich aromatic rings to proceed under mild conditions. The presence of two nitro groups and the pyridin-2-amino moiety (which can be protonated under acidic conditions, further increasing deactivation) makes the phenyl ring extremely electron-deficient. Consequently, forcing conditions would be required for any electrophilic substitution, which would likely lead to degradation of the molecule rather than the desired substitution.

Conversely, the high electron deficiency of the dinitrophenyl ring makes it a potential candidate for nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The nitro groups are excellent activating groups for SₙAr and can also act as leaving groups under certain conditions, although this is less common than the displacement of a halide. If a suitable leaving group (e.g., a halogen) were present on the phenyl ring, it could be readily displaced by nucleophiles. However, for this compound itself, nucleophilic attack would target the carbon atoms bearing the nitro groups. This could potentially lead to the displacement of a nitro group, particularly the one at the C-4 position, by strong nucleophiles. There is limited specific literature detailing such substitutions on this particular substrate.

A novel strategy for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates. chemrxiv.org While this method targets the pyridine ring, it highlights innovative approaches to functionalize otherwise unreactive positions. Applying a similar creative strategy to the dinitrophenyl ring would be a subject for future research.

Given the challenges, a more viable approach for introducing new substituents onto the phenyl ring would be to start from an already substituted precursor before the final coupling step to form the N-(phenyl)pyridin-2-amine bond.

Table 2: Predicted Reactivity for Further Substitution on the Phenyl Ring

| Reaction Type | Reagents | Predicted Outcome | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | |||

| Halogenation | X₂ / Lewis Acid (e.g., FeX₃) | No reaction or decomposition | Strong deactivation by two NO₂ groups. |

| Nitration | HNO₃ / H₂SO₄ | No reaction or decomposition | Strong deactivation by two NO₂ groups. |

| Sulfonation | Fuming H₂SO₄ | No reaction or decomposition | Strong deactivation by two NO₂ groups. |

| Friedel-Crafts Alkylation/Acylation | R-X / AlCl₃ or RCOCl / AlCl₃ | No reaction | Strong deactivation by two NO₂ groups. |

| Nucleophilic Aromatic Substitution | |||

| Substitution of NO₂ | Strong Nucleophiles (e.g., RO⁻, R₂N⁻) | Potential substitution of a nitro group | High electron deficiency of the ring may allow attack, but requires harsh conditions. |

Synthesis of this compound Conjugates and Hybrids

The synthesis of conjugates and hybrid molecules from this compound is a promising strategy for developing new chemical entities with potential applications in medicinal chemistry and materials science. nih.gov The dinitrophenyl and aminopyridine moieties can serve as key structural components or as linkers to connect to other molecular fragments.

Direct conjugation to the parent molecule is limited. However, the derivatives produced via the reduction of the nitro groups, as described in section 4.3.1, are excellent platforms for creating conjugates. The resulting amino groups on the phenyl ring (either mono- or di-amino derivatives) can be readily functionalized using a wide array of well-established bioconjugation techniques. nih.govnih.gov

For instance, the amino groups can react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), isothiocyanates, or sulfonyl chlorides to form stable amide, thiourea, or sulfonamide linkages, respectively. This allows for the covalent attachment of N-(2,4-diaminophenyl)pyridin-2-amine, or its mono-amino counterparts, to a variety of molecules, including:

Peptides and Proteins: Creating peptide-drug conjugates (PDCs) where the aminophenyl-pyridinamine core acts as a scaffold or linker.

Bioactive Small Molecules: Synthesizing hybrid molecules that combine the structural features of this compound with another pharmacophore to potentially achieve synergistic effects or novel mechanisms of action.

Polymers and Nanoparticles: Attaching the molecule to larger carriers for applications in drug delivery or materials science.

The general strategy would involve a two-step process: first, the reduction of the nitro group(s) of this compound, followed by the coupling of the resulting amino-functionalized intermediate with the desired molecule (which would need to possess a complementary reactive group).

Table 3: Proposed Synthesis of Conjugates from N-(2,4-diaminophenyl)pyridin-2-amine

| Target Conjugate Type | Functionalized Intermediate | Coupling Partner (Example) | Linkage Formed | Proposed Reaction Conditions |

|---|---|---|---|---|

| Peptide Conjugate | N-(2,4-diaminophenyl)pyridin-2-amine | Peptide-COOH | Amide | EDC/NHS or HATU coupling agents, DMF |

| Thiourea Hybrid | N-(2,4-diaminophenyl)pyridin-2-amine | Bioactive-NCS | Thiourea | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) |

| Sulfonamide Hybrid | N-(2,4-diaminophenyl)pyridin-2-amine | Drug-SO₂Cl | Sulfonamide | Pyridine or Et₃N, CH₂Cl₂ |

| Polymer Conjugate | N-(2,4-diaminophenyl)pyridin-2-amine | NHS-activated Polymer | Amide | Aqueous buffer or aprotic solvent, room temp. |

This modular approach allows for the systematic development of a library of conjugates and hybrids based on the this compound scaffold for further scientific investigation.

Applications of N 2,4 Dinitrophenyl Pyridin 2 Amine in Organic Synthesis and Catalysis

N-(2,4-dinitrophenyl)pyridin-2-amine as a Building Block in Complex Molecule Synthesis

The utility of a molecule as a building block is determined by its inherent reactivity and the functional groups it possesses, which allow for its incorporation into larger, more complex structures. The structure of this compound, featuring a pyridin-2-amine core functionalized with a 2,4-dinitrophenyl group, suggests potential for various chemical transformations.

Role in Heterocyclic Compound Construction

The synthesis of novel heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. While 2-aminopyridine (B139424) itself is a common precursor for the synthesis of a variety of nitrogen-containing heterocycles, including imidazo[1,2-a]pyridines and pyrimidines, specific, documented examples detailing the use of this compound as a direct starting material for the construction of other complex heterocyclic systems are not extensively reported in the primary scientific literature. General synthetic strategies often involve the modification of the pyridine (B92270) or amine functionalities. For instance, the amino group can act as a nucleophile, while the pyridine nitrogen can be involved in cyclization reactions. The dinitrophenyl group, being a strong electron-withdrawing group, significantly modulates the reactivity of the amino group to which it is attached.

Utility in Natural Product Synthesis

The total synthesis of natural products represents a significant challenge and a driving force for the development of new synthetic methodologies. These complex endeavors often require highly specific building blocks to construct intricate molecular architectures. A comprehensive review of the literature on natural product synthesis does not currently highlight the use of this compound as a key building block. Synthetic chemists often rely on more readily available or custom-synthesized fragments to achieve their targets. While the structural motifs present in this compound are found in various natural products, its direct application in a multi-step total synthesis has not been a focal point of reported synthetic campaigns.

This compound in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. The basicity of the pyridine nitrogen and the potential for hydrogen bonding from the amine proton in this compound suggest its potential as an organocatalyst.

Applications as a Brønsted Base Catalyst

Brønsted base catalysis involves the deprotonation of a substrate by the catalyst to increase its nucleophilicity. Pyridine and its derivatives are well-known Brønsted base catalysts. The basicity of the pyridine nitrogen in this compound would be influenced by the electronic nature of the N-substituent. The electron-withdrawing 2,4-dinitrophenyl group is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. While the general principle of Brønsted base catalysis is well-established, specific studies employing this compound for this purpose are not prominent in the literature. Research in this area often focuses on more common or sterically hindered pyridine derivatives.

Enantioselective Catalysis Mediated by this compound Derivatives

The development of chiral catalysts for enantioselective synthesis is a major goal in organic chemistry. This is often achieved by incorporating a chiral element into the catalyst structure. To be utilized in enantioselective catalysis, this compound would need to be derivatized with a chiral moiety. While the synthesis of chiral pyridine-based ligands and catalysts is a very active area of research, there are no specific reports on the design, synthesis, and application of chiral derivatives of this compound in enantioselective transformations. The focus has been on other classes of chiral pyridine ligands, such as those derived from amino acids or possessing atropisomerism.

This compound in Transition Metal-Catalyzed Reactions

The pyridine nitrogen and the exocyclic amine in this compound offer potential coordination sites for transition metals, suggesting its possible role as a ligand in catalysis.

The scientific literature contains numerous examples of pyridine-based ligands in transition metal catalysis. These ligands play a crucial role in stabilizing the metal center and modulating its reactivity. However, a detailed investigation of the literature reveals a lack of studies where this compound is specifically employed as a ligand in transition metal-catalyzed reactions. The strong electron-withdrawing nature of the dinitrophenyl group would significantly alter the electronic properties of the potential ligand, making it a weaker donor compared to simpler aminopyridines. This may explain its absence in reported catalytic systems, which often rely on more electron-rich ligands to promote catalysis. Research in this domain has largely concentrated on other substituted pyridines and bipyridine-type ligands.

Ligand Design and Coordination Modes

The design of ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. The this compound molecule possesses distinct structural features that make it an interesting, albeit complex, candidate for ligand development. Its potential coordination behavior is dictated by the presence of two primary nitrogen donor sites: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen.

The parent scaffold, 2,2'-dipyridylamine (B127440) (dpa), is a well-studied ligand known for its versatility. It can exist in several protonation states and adopt at least nine different coordination modes, acting as a chelating or bridging ligand to one, two, or three metal centers. nsf.govpolimi.it However, the introduction of a 2,4-dinitrophenyl group onto one of the amine nitrogens, as in this compound, profoundly alters its electronic and steric properties.

The key influences of the 2,4-dinitrophenyl group are:

Electronic Effects: The two nitro groups are powerful electron-withdrawing groups, which significantly reduce the electron density and basicity of the exocyclic amine nitrogen to which they are attached. This makes the pyridine nitrogen the more likely and stronger coordination site.

Steric Hindrance: The bulky dinitrophenyl ring introduces considerable steric hindrance around the exocyclic amine, which can impede the formation of chelate complexes where both nitrogen atoms bind to a single metal center.

Given these characteristics, this compound is most likely to exhibit one of the following coordination modes:

Monodentate Coordination: Binding to a metal center exclusively through the pyridine nitrogen atom. This is the most probable mode due to the higher basicity of the pyridine nitrogen and the steric bulk around the exocyclic amine.

Bridging Coordination: The ligand could bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the exocyclic amine nitrogen coordinating to another. This mode is observed for related dpa ligands in polynuclear complexes. nsf.gov

The coordination chemistry of related pyridine carboxamides with Cu(II) ions shows a preference for chelation involving the pyridine nitrogen and the amide oxygen. mdpi.com While not a perfect analogy, it underscores the importance of the pyridine nitrogen as the primary donor site in such scaffolds.

| Potential Coordination Site | Key Influencing Factor | Likely Coordination Behavior | Supporting Rationale |

|---|---|---|---|

| Pyridine Nitrogen | Higher Basicity | Primary coordination site (Monodentate) | The electron-withdrawing dinitrophenyl group deactivates the exocyclic amine, making the endocyclic pyridine N the most electron-rich donor. |

| Exocyclic Amine Nitrogen | Reduced Basicity & Steric Hindrance | Weak or no coordination to a single metal center; possible involvement in bridging | Electron withdrawal by the nitro groups and steric bulk make chelation difficult. Bridging modes are common for similar ligands like 2,2'-dipyridylamine. nsf.gov |

Role in Cross-Coupling Reactions

While direct studies detailing the use of this compound as a ligand in cross-coupling reactions are not prominent in the literature, the foundational pyridin-2-amine scaffold is a recognized participant in such transformations. The reactivity of this core structure provides a basis for understanding the potential role of its dinitrophenyl derivative.

Cross-coupling reactions are fundamental C-C and C-N bond-forming processes, often catalyzed by transition metals like palladium and copper. nih.gov The efficiency of these reactions is highly dependent on the electronic and steric properties of the ligands coordinated to the metal center.

Copper-Catalyzed Reactions: An efficient copper-catalyzed cross-coupling of methyl ketones with pyridin-2-amines has been developed for the synthesis of N-(2-pyridyl)-α-ketoamides. researchgate.net This demonstrates the ability of the pyridin-2-amine nitrogen to engage in C-N bond formation under catalytic conditions.

Palladium-Catalyzed Reactions: The regioselective coupling of 2,4-diaminopyridine derivatives with aryl halides can be controlled by the presence or absence of a palladium catalyst, indicating that the amino groups are reactive handles for C-N bond formation. researchgate.net

For this compound, its role as a ligand would be tempered by its electronic profile. The strong electron-withdrawing nature of the dinitrophenyl group would make it a poor electron-donating ligand. In typical palladium-catalyzed cycles, electron-rich ligands are often required to facilitate the key oxidative addition step. Therefore, this compound may be less effective as an ancillary ligand compared to standard phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

However, it could potentially act as a substrate in C-N cross-coupling reactions, although the electron-deficient nature of the amine might necessitate harsh reaction conditions.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Relevance to Scaffold |

|---|---|---|---|---|

| C-N Coupling | Copper Catalyst | Methyl Ketones, Pyridin-2-amines | N-(2-pyridyl)-α-ketoamides | Demonstrates the pyridin-2-amine moiety as a viable nucleophile in C-N coupling. researchgate.net |

| C-N Coupling | Palladium Catalyst | Aryl Halides, 2,4-Diaminopyridine | N-Aryl-2,4-diaminopyridines | Shows that amino groups on the pyridine ring can be selectively functionalized via cross-coupling. researchgate.net |

| C-N Coupling | Nickel Catalyst | Benzylic Pyridinium (B92312) Salts, Arylboronic Acids | Diarylmethanes | Highlights the use of activated pyridinium species in cross-coupling, a potential downstream application. nih.gov |

This compound in Reagent Development

Perhaps the most significant application of this compound lies in its potential as a specialized chemical reagent. This utility is derived from the properties of the 2,4-dinitrophenyl group, which functions as an excellent activating group and a stable leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The development of novel aminating reagents is a central challenge in organic synthesis. nih.govrsc.org A closely related and well-documented compound, O-(2,4-dinitrophenyl)hydroxylamine, serves as a powerful electrophilic aminating agent. It reacts with pyridines to generate N-aminopyridinium salts, which are themselves versatile synthetic intermediates. nih.govresearchgate.net The success of this reagent is predicated on the ability of the dinitrophenoxy group to act as a good leaving group.

By analogy, this compound can be viewed in several contexts as a reagent:

As a Precursor to Reactive Intermediates: The compound can be considered a stable precursor that, under specific conditions (e.g., quaternization of the pyridine nitrogen), could generate highly reactive species analogous to Zincke salts. acs.org Zincke salts, which are N-(2,4-dinitrophenyl)pyridinium compounds, react with primary and secondary amines to open the pyridine ring, providing a pathway to functionalized aminopentadiene imines.

As a Pyridin-2-amine Transfer Agent: In principle, the bond between the amine nitrogen and the dinitrophenyl ring can be cleaved. The 2,4-dinitroaniline (B165453) anion is a relatively stable leaving group, suggesting that this compound could be used to transfer the "pyridin-2-amino" moiety to suitable nucleophiles under specific catalytic or thermal conditions.

The development of reagents for determining the composition of substances is another area of application. For instance, 2,4-dinitrophenyl derivatives of amino acids have been used in micellar liquid chromatography. researchgate.net The distinct spectroscopic properties imparted by the dinitrophenyl group are key to this application.

| Compound Name | Role in Reagent Development | Mechanism/Application |

|---|---|---|

| This compound | Potential precursor to reactive salts; potential aminating agent. | The 2,4-dinitrophenyl group acts as an activator and potential leaving group. |

| O-(2,4-Dinitrophenyl)hydroxylamine | Electrophilic aminating reagent. nih.govresearchgate.net | Used to synthesize N-aminopyridinium salts by transferring an -NH2 group. nih.govresearchgate.net |

| N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt) | Reagent for ring-opening reactions. acs.org | Reacts with amines to form aminopentadiene derivatives. acs.org |

Coordination Chemistry of N 2,4 Dinitrophenyl Pyridin 2 Amine

Metal-Ligand Interactions of N-(2,4-dinitrophenyl)pyridin-2-amine

The interaction of this compound with metal ions can occur through several distinct modes, which are influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic environment of the ligand itself.

The nitrogen atom of the pyridine (B92270) ring is a common coordination site for a wide variety of metal ions. jscimedcentral.comwikipedia.org Pyridine and its derivatives are well-established ligands in coordination chemistry, typically acting as Lewis bases. jscimedcentral.comwikipedia.org The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital in the plane of the ring and is readily available for donation to a metal center. jscimedcentral.com In this compound, the electronegative 2,4-dinitrophenylamino substituent can withdraw electron density from the pyridine ring, which would be expected to reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Despite this electronic effect, coordination to metal ions through the pyridine nitrogen remains a highly probable mode of interaction, particularly with soft metal ions that can form strong π-backbonds.

The exocyclic amine nitrogen in this compound also possesses a lone pair of electrons and can act as a donor site. However, the delocalization of this lone pair into the electron-deficient 2,4-dinitrophenyl ring significantly reduces its basicity and donor capability. Spectroscopic studies on related dinitrophenylhydrazine complexes have shown that coordination can occur through an amino nitrogen, as evidenced by shifts in the N-H stretching frequency in the infrared spectra. nih.gov In such cases, the ν(N-H) frequency shifts to a lower wave number upon complexation, indicating the involvement of the amino nitrogen in bonding to the metal ion. nih.gov

This compound has the potential to act as an ambidentate or a chelating ligand. As a chelating ligand, it could form a stable five-membered ring by coordinating to a metal center through both the pyridine nitrogen and the amine nitrogen. This mode of coordination is common for 2-aminopyridine (B139424) derivatives.

Furthermore, the nitro groups on the dinitrophenyl ring introduce additional potential donor sites through their oxygen atoms. Infrared spectroscopic data of complexes with related ligands containing nitro groups have suggested that coordination can occur through one of the oxygen atoms of the nitro group. nih.gov This would allow for various bridging or higher denticity coordination modes. The ability of the ligand to adopt different coordination modes, including monodentate, bidentate chelating, or bridging, makes it a versatile building block for constructing diverse metal-organic architectures. The specific mode adopted will depend on a delicate balance of electronic and steric factors, as well as the geometric preferences of the metal ion.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of the resulting complexes relies on a combination of analytical and spectroscopic techniques to elucidate their structure and bonding.

Transition metals, with their partially filled d-orbitals, are expected to form a variety of complexes with this compound. The synthesis of such complexes can often be achieved by direct reaction of the ligand with a metal salt, such as a halide or perchlorate, in a solvent like ethanol (B145695) or acetonitrile. jscimedcentral.com The resulting complexes can be characterized by elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and magnetic susceptibility measurements.

In related systems, such as with 2,4-dinitrophenylhydrazine (B122626), Co(II) and Ni(II) have been shown to form octahedral complexes. nih.gov For this compound complexes, similar geometries could be anticipated. Spectroscopic data for hypothetical transition metal complexes are presented in Table 1.

Table 1: Hypothetical Spectroscopic Data for Transition Metal Complexes of this compound

| Complex Formula | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Electronic Transitions (nm) | Magnetic Moment (B.M.) |

| [Co(L)₂Cl₂] | ~3250 | ~1600 | ~450 | ~520, ~680 | ~4.8 |

| [Ni(L)₂Cl₂] | ~3255 | ~1605 | ~460 | ~410, ~650, ~1050 | ~3.1 |

| [Cu(L)₂Cl₂] | ~3240 | ~1595 | ~440 | ~750 | ~1.9 |

| [Zn(L)₂Cl₂] | ~3260 | ~1610 | ~430 | - | Diamagnetic |

*L = this compound. Data is hypothetical and based on trends observed for similar ligands.

The IR spectra would be particularly informative, with shifts in the ν(N-H) and pyridine ring vibrations indicating the coordination sites. UV-visible spectroscopy can provide insights into the geometry of the complexes through the analysis of d-d electronic transitions. nih.gov

Main group metals are also capable of forming complexes with this compound. The coordination would primarily occur through the hard nitrogen donor atoms. Synthesis would likely proceed similarly to that of transition metal complexes. Characterization would rely heavily on ¹H and ¹³C NMR spectroscopy, in addition to IR spectroscopy and elemental analysis.

Due to the diamagnetic nature of most main group metal ions, NMR spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. Chemical shift changes in the protons and carbons of the pyridine and dinitrophenyl rings upon coordination can provide direct evidence of the binding sites. For instance, a downfield shift of the pyridine proton signals would be indicative of coordination through the pyridine nitrogen.

Electronic Structure and Bonding in this compound Coordination Compounds

The electronic structure and bonding in coordination compounds of this compound are dictated by the interplay of the metal ion's identity and the ligand's donor atoms and electronic properties. The ligand is expected to act as a versatile chelating agent, with the primary coordination sites being the pyridine ring nitrogen and the exocyclic amino nitrogen.

The pyridine nitrogen is a classic σ-donor to metal centers. mdpi.com The bonding nature can range from purely σ-donation to involving π-backbonding, depending on the d-electron configuration and oxidation state of the metal. The exocyclic amino group (-NH-) can also coordinate to the metal center. Upon coordination, the N-H bond may be deprotonated, leading to a negatively charged amido-ligand. This deprotonation would create a more robust metal-ligand bond and is a common feature in related aminopyridine complexes. matilda.science Evidence from analogous hydrazone ligands, such as 2-benzoyl pyridine-2,4-dinitrophenylhydrazone, shows that the N-H bond vibration disappears in the infrared (IR) spectra of their metal complexes, strongly suggesting coordination occurs via the deprotonated nitrogen. researchgate.net

The 2,4-dinitrophenyl group exerts a strong electron-withdrawing effect, which significantly influences the electronic properties of the entire ligand. This effect reduces the electron density on both the pyridine and amino nitrogen atoms, making the ligand a weaker σ-donor compared to unsubstituted 2-aminopyridine. Consequently, the ligand field splitting energy (10Dq) in its metal complexes might be affected.

Furthermore, the oxygen atoms of the nitro groups (-NO₂) introduce additional potential donor sites. While sterically less accessible for chelation with the same metal ion bound to the pyridyl and amino nitrogens, they could participate in forming polynuclear or bridged structures. In some complexes of 2,4-dinitrophenylhydrazine, coordination is observed to occur through an oxygen atom of the nitro group, as indicated by shifts in the ν(NO) stretching frequencies in their IR spectra. nih.gov

The electronic spectra of these complexes are expected to be characterized by several types of transitions:

d-d transitions: These occur between the d-orbitals of the metal ion, which are split by the ligand field. The energy of these transitions provides information about the ligand field strength and the geometry of the complex. libretexts.org For instance, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions. chemijournal.com

Ligand-to-Metal Charge Transfer (LMCT): Due to the presence of the electron-rich amino and pyridyl groups, transitions from ligand-based orbitals to empty or partially filled metal d-orbitals are likely.

Metal-to-Ligand Charge Transfer (MLCT): The electron-withdrawing dinitrophenyl group creates low-lying π* orbitals. In complexes with electron-rich metals in low oxidation states, MLCT transitions from metal d-orbitals to these ligand π* orbitals may be observed. libretexts.org

Intraligand transitions: These are π→π* and n→π* transitions occurring within the ligand itself, which may be shifted upon coordination to a metal ion. nih.gov

An illustrative summary of expected spectroscopic data, based on analogous compounds, is presented below.

Table 1: Illustrative Spectroscopic Data for Metal Complexes of Related Ligands

| Complex Type (Analogous) | Metal Ion | Key IR Bands (cm⁻¹) | Electronic Spectra λ_max (nm) (Assignment) | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |

|---|---|---|---|---|---|

| [Co(DNPH)₂(SCN)₂] nih.gov | Co(II) | ν(N-H): ~3284, ν(C=N): shifted, ν(M-N/O): ~496/539 | 721 (⁴T₁g(F)→⁴T₂g(F)), 388 (LMCT), 281 (π→π*) | 5.1 | Octahedral |

| [Ni(DNPH)₂(SCN)₂] nih.gov | Ni(II) | ν(N-H): ~3278, ν(C=N): shifted, ν(M-N/O): ~449/551 | - | - | Octahedral |

| [M(L')₂X₂] (L' = 2-benzoyl pyridine-2,4-dinitrophenylhydrazone) researchgate.net | Co(II), Ni(II), Cu(II) | ν(N-H): absent, ν(C=N): shifted lower, ν(M-N): present | d-d transitions observed | Consistent with high-spin octahedral/tetrahedral | Octahedral/ Tetrahedral |

Note: This table is illustrative and compiled from data on analogous but different ligand systems. DNPH = 2,4-dinitrophenylhydrazine.

Reactivity and Catalytic Activity of this compound Metal Complexes

The reactivity of metal complexes derived from this compound is intrinsically linked to the electronic environment created by the ligand and the nature of the central metal ion. The presence of both electron-donating (pyridyl, amino) and strongly electron-withdrawing (dinitrophenyl) groups suggests a rich and tunable reactivity profile.

Applications in Homogeneous Catalysis

While direct catalytic applications of this compound complexes have not been reported, their structural features suggest potential utility in various homogeneous catalytic processes. Metal complexes bearing pyridine and amine functionalities are known to be active catalysts for a range of organic transformations.

For example, palladium complexes are cornerstones of cross-coupling chemistry. A Pd(II) complex of this compound could potentially catalyze reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. chemrxiv.org The ligand's chelating nature would stabilize the metal center, while the electronic-withdrawing dinitrophenyl group could influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Similarly, nickel complexes are increasingly used as cost-effective alternatives to palladium in cross-coupling and oligomerization reactions. dalalinstitute.com A Ni(II) complex of this ligand could be explored for ethylene (B1197577) oligomerization or C-N coupling reactions. matilda.science The steric and electronic properties of the ligand could be tuned to control the selectivity of the catalytic process. Dinuclear complexes, potentially formed through bridging by the nitro groups or additional ligands, could also exhibit unique catalytic activities, for instance in the homo-coupling of terminal alkynes. mdpi.com

The potential catalytic applications are summarized in the hypothetical table below.

Table 2: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound

| Metal Center | Potential Catalytic Reaction | Role of the Ligand |

|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura Coupling | Stabilize Pd(0)/Pd(II) intermediates; modulate electronic properties at the metal center. |

| Palladium (Pd) | Buchwald-Hartwig Amination | Facilitate C-N bond formation; the dinitrophenyl group may influence reductive elimination. |

| Nickel (Ni) | Ethylene Oligomerization | Control catalyst activity and selectivity towards specific olefins. dalalinstitute.com |

| Ruthenium (Ru) | Transfer Hydrogenation | The N-H moiety (if not deprotonated) could participate in the hydrogen transfer mechanism. |

| Copper (Cu) | "Click" Chemistry (CuAAC) | Stabilize the active Cu(I) oxidation state. |

Note: This table is speculative and based on the catalytic activity of structurally related ligand-metal systems.

Influence of Coordination on Reaction Pathways

The act of coordinating this compound to a metal center would profoundly influence the reactivity of the ligand itself and any substrates interacting with the complex.

Modification of Ligand Reactivity: Coordination to a metal ion, a Lewis acid, would further decrease the electron density on the aromatic rings of the ligand. This could make the dinitrophenyl ring more susceptible to nucleophilic aromatic substitution, a reaction that is already facile for uncoordinated dinitrophenyl derivatives. Conversely, the pyridine ring would become less susceptible to electrophilic attack. If the amino group is deprotonated upon coordination, its nucleophilicity is eliminated, but it becomes a site for potential protonation or reaction with electrophiles in subsequent steps.

Template Effects and Substrate Activation: The metal complex can act as a template, bringing a substrate into close proximity with the ligand or another coordinated substrate, thereby promoting a reaction. For instance, in a catalytic cycle, the metal center can activate a substrate (e.g., through oxidative addition) and the ligand framework can help to orient it for a subsequent reaction step. The vacant coordination sites on the metal are crucial for binding and activating substrate molecules. nih.gov

Influence on Reaction Mechanisms: The electronic properties of the this compound ligand can directly impact the mechanism of a catalytic reaction. The strong electron-withdrawing nature of the dinitrophenyl group would make the metal center more electrophilic. This increased electrophilicity can enhance the rate of nucleophilic attack on a coordinated substrate or facilitate the oxidative addition of a substrate to the metal. In reactions involving redox cycling of the metal (e.g., Pd(0)/Pd(II)), the ligand's ability to stabilize different oxidation states is critical. The combination of a soft pyridyl donor and a hard amido donor (if deprotonated) provides a unique electronic environment that can be exploited to control reaction pathways. Studies on related N-(2,4-dinitrophenyl) derivatives show that the nitro groups play a key role in facilitating reactions like intramolecular cyclization, a reactivity pattern that could be modulated by coordination. nih.gov

Advanced Spectroscopic and Computational Investigations of N 2,4 Dinitrophenyl Pyridin 2 Amine

Elucidation of Molecular Structure using Advanced Spectroscopic Methods

High-Resolution NMR Spectroscopy for Conformational Analysis